molecular formula C8H11F3N4O2 B2518650 1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid CAS No. 2416231-81-5

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2518650
CAS No.: 2416231-81-5
M. Wt: 252.197
InChI Key: RYAMVXFSPGAFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C6H10N4C2HF3O2 It is a combination of azetidine and pyrazole moieties, which are known for their significant roles in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its biological activity. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H2,7,9);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKJCTSFAJQPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CC(=N2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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